

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B3027622

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

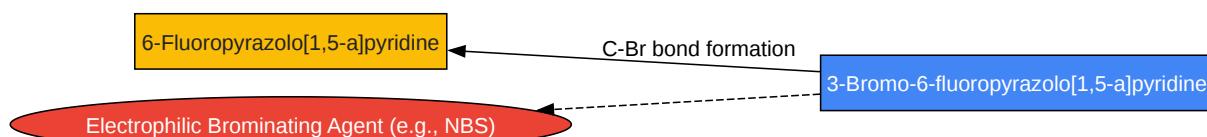
This technical guide provides a comprehensive overview of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**, a halogenated heterocyclic compound of significant interest to the drug discovery and development sector. The pyrazolo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol and subsequent analytical characterization workflow, and explores its functional significance and diverse applications. By elucidating the roles of its specific halogen substituents—bromine as a versatile synthetic handle and fluorine for modulating pharmacokinetic properties—this guide serves as a critical resource for researchers leveraging this building block in the design of novel therapeutics, from kinase inhibitors to antitubercular agents.

Physicochemical Properties and Structure

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is a bicyclic heteroaromatic compound. The fusion of the pyrazole and pyridine rings creates a rigid, planar scaffold, while the strategic placement of bromo and fluoro substituents provides unique chemical and biological properties. The bromine at the C3 position serves as a key functional group for subsequent cross-coupling

reactions, and the fluorine at the C6 position can enhance metabolic stability and receptor binding affinity.

Caption: Chemical structure of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**.


Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_7H_4BrFN_2$	[1]
Molecular Weight	215.022 g/mol	[1]
CAS Number	1352625-30-9	[2] [3]
IUPAC Name	3-bromo-6-fluoropyrazolo[1,5-a]pyridine	
InChI Key	UZRGAYLDHCBHZ-UHFFFAOYSA-N	[1]
Canonical SMILES	$C1=CC2=C(C=NN2C=C1F)Br$	[1]
Physical Form	Solid (inferred from analogs)	[4]

| Primary Hazards | Irritant (inferred from analogs) |[\[4\]](#)[\[5\]](#) |

Synthesis and Analytical Characterization

The synthesis of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine** is logically approached through a late-stage bromination of a pre-formed 6-fluoropyrazolo[1,5-a]pyridine core. This strategy is efficient as the pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to electrophilic substitution, particularly at the C3 position.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis for **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**.

Experimental Protocol: Electrophilic Bromination

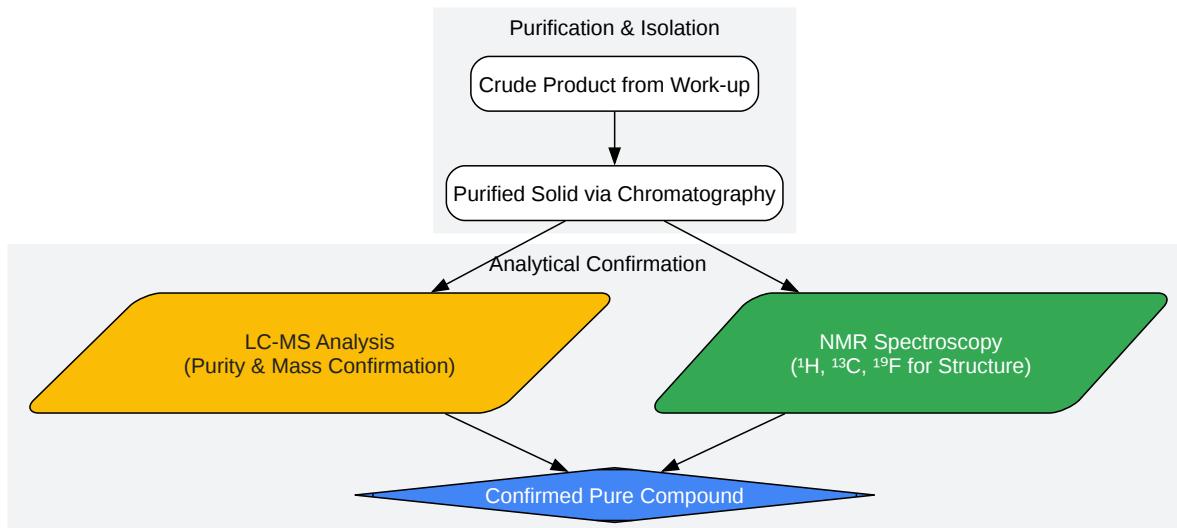
This protocol describes the synthesis based on established methods for brominating the pyrazolo[1,5-a]pyrimidine scaffold.[\[6\]](#)

Objective: To synthesize **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine** via regioselective bromination.

Materials:

- 6-Fluoropyrazolo[1,5-a]pyridine (1.0 eq)
- N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)
- Acetonitrile (CH_3CN), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine (saturated NaCl solution)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography

Procedure:


- Reaction Setup: To a solution of 6-fluoropyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.
 - Rationale: NBS is a mild and effective source of electrophilic bromine (Br^+), which preferentially attacks the electron-rich C3 position of the pyrazolo[1,5-a]pyridine ring

system. Acetonitrile is a suitable polar aprotic solvent for this transformation.

- Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up:
 - Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
 - Redissolve the residue in ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.
 - Rationale: This aqueous work-up sequence effectively removes unreacted reagents and byproducts like succinimide, purifying the crude product in the organic phase.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, structure, and purity of the final compound.

[Click to download full resolution via product page](#)

Caption: Post-synthesis workflow for purification and characterization.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product (m/z for $[M+H]^+ \approx 215.0, 217.0$ with characteristic isotopic pattern for bromine) and to assess its purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structure elucidation. ^1H NMR will show shifts in the aromatic protons, ^{13}C NMR will confirm the carbon skeleton, and ^{19}F NMR will provide a signal confirming the presence and environment of the fluorine atom. Spectroscopic data for the parent compound is available for comparison.^[7]

Significance and Applications in Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its synthetic versatility and presence in a wide array of pharmacologically active molecules.^[8]

The Role of Halogenation

The specific halogenation pattern of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine** is critical to its utility:

- C3-Bromine: This position serves as a highly versatile synthetic handle. The C-Br bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.^{[8][9]} This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- C6-Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to fine-tune a drug candidate's properties. Fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins through favorable electrostatic or hydrogen bonding interactions.^[10]

Therapeutic Targets and Applications

Derivatives of the pyrazolo[1,5-a]pyridine core, accessible from building blocks like **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**, have shown potent activity against several key therapeutic targets:

- Kinase Inhibition: The scaffold is a common feature in kinase inhibitors. The ability to modify the C3 position allows for targeted interactions within the ATP-binding pocket of various kinases, which are often implicated in cancer and inflammatory diseases.^[10]
- PI3K δ Inhibition: Specific pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3K δ).^[9] This enzyme is crucial in immune cell signaling, making its inhibitors promising candidates for treating inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD).^[9]

- **Antituberculosis Agents:** In the search for new drugs to combat drug-resistant *Mycobacterium tuberculosis* (Mtb), pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have emerged as a highly potent class of compounds.[11] They have demonstrated excellent activity against both drug-susceptible and drug-resistant Mtb strains, highlighting the scaffold's potential in addressing infectious diseases.[11]
- **Fluorescent Probes:** Beyond therapeutics, the pyrazolo[1,5-a]pyridine core possesses favorable photophysical properties. It has been successfully utilized as a novel fluorophore for developing chemical sensors, such as probes for detecting intracellular pH changes in biological systems.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine** must be consulted from the supplier, general precautions for halogenated heterocyclic compounds should be followed. Based on structurally similar molecules, this compound should be regarded as a potential irritant (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation).[4][5]

Recommended Handling Procedures:

- Handle only within a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area, potentially under an inert atmosphere as recommended for similar compounds.[4]

Conclusion

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is more than a simple chemical; it is a highly valuable and strategically designed building block for modern drug discovery. Its combination of a privileged heterocyclic core with orthogonal synthetic handles (C3-Br) and property-modulating substituents (C6-F) provides researchers with a powerful tool for developing novel

small-molecule therapeutics. From oncology to infectious disease and beyond, the potential applications of this scaffold are vast and continue to expand, making this compound a key resource for medicinal chemists aiming to address unmet medical needs.

References

- 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. AbacipharmTech.
- 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | 1352625-30-9. ChemicalBook.
- 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine(1352625-30-9) 1 H NMR. ChemicalBook.
- Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxyl
- 1352625-30-9|3-Bromo-6-fluoropyrazolo[1,5-a]pyridine. BLDpharm.
- 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrCIN3 | CID 45480507. PubChem.
- 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. Sigma-Aldrich.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Deriv
- 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis. ChemicalBook.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
- A novel pyrazolo[1,5-a]pyridine fluorophore and its applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | 1352625-30-9 [chemicalbook.com]
- 3. 1352625-30-9|3-Bromo-6-fluoropyrazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 960613-96-1 [sigmaaldrich.com]
- 5. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrCIN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine(1352625-30-9) 1H NMR spectrum [chemicalbook.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-6-fluoropyrazolo[1,5-a]pyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3027622#3-bromo-6-fluoropyrazolo-1-5-a-pyridine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com